5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a nicotinamide core, a tetrahydrofuran ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloronicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via an etherification reaction, where a suitable tetrahydrofuran derivative reacts with the nicotinamide core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nicotinamide core, potentially converting it to a dihydronicotinamide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Dihydronicotinamide derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nicotinamide core is particularly relevant in the study of NAD+/NADH-dependent enzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could be a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nicotinamide core can interact with NAD+/NADH-dependent enzymes, influencing various metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-methoxy-N-(3-(trifluoromethyl)phenyl)nicotinamide
- 5-chloro-6-((tetrahydrofuran-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide
- 5-chloro-6-((tetrahydropyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide
Uniqueness
The uniqueness of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-14-6-10(8-22-16(14)26-13-4-5-25-9-13)15(24)23-12-3-1-2-11(7-12)17(19,20)21/h1-3,6-8,13H,4-5,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRVPAGGLZYOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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